5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid is a complex organic compound that features a dihydropyrimidine ring fused with a hydroxybenzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a one-pot three-component condensation reaction involving β-dicarbonyl compounds, aldehydes, and urea . This reaction is often catalyzed by acidic ionic liquids or other catalysts under solvent-free conditions to yield high-purity products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalytic systems, such as heteropoly acids or task-specific ionic liquids, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydropyrimidines .
Scientific Research Applications
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-tumor, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share the dihydropyrimidine core and exhibit similar biological activities.
Hydroxybenzoic acid derivatives: Compounds like salicylic acid have similar structural features and are known for their anti-inflammatory properties.
Uniqueness
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid is unique due to its combined dihydropyrimidine and hydroxybenzoic acid moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
4116-41-0 |
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Molecular Formula |
C13H11N3O6 |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
5-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H11N3O6/c17-9-2-1-7(5-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22) |
InChI Key |
XDFSXRRXDXLSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)C(=O)O)O |
Origin of Product |
United States |
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